![molecular formula C26H20FN5O3S B3006368 N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 888451-45-4](/img/structure/B3006368.png)

N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

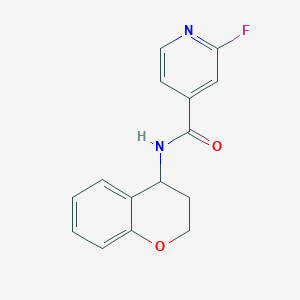

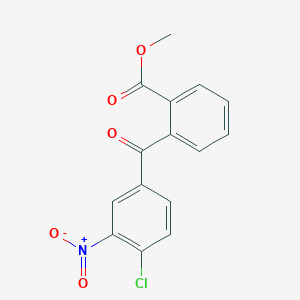

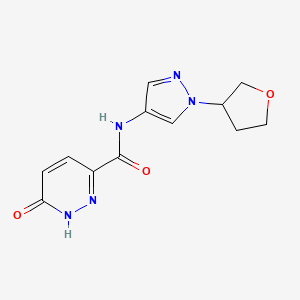

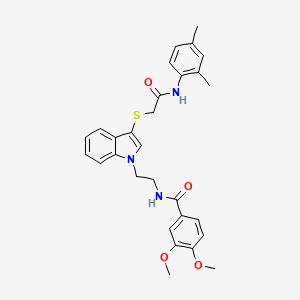

The compound "N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related acetamide compounds with diverse biological activities and chemical properties.

Synthesis Analysis

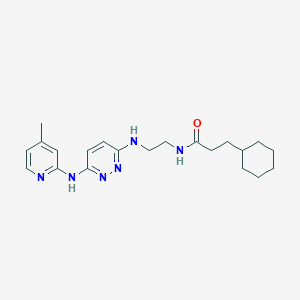

The synthesis of related acetamide compounds involves various chemical reactions and starting materials. For instance, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substitutions at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . Another study reported the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides through a Beckmann rearrangement followed by trifluoroacetylation, which were evaluated for antiplasmodial properties . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

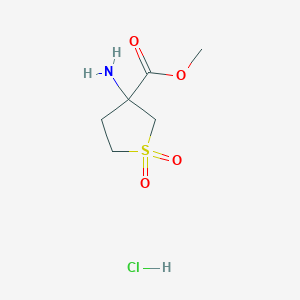

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR, IR, and X-ray diffraction, revealing its monoclinic space group and other structural parameters . This information is essential for understanding the interaction of such compounds with biological targets.

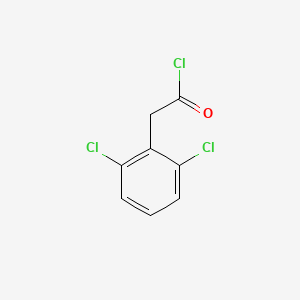

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. The synthesis of N-halogeno compounds, such as perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], involves direct fluorination and can act as electrophilic fluorinating agents . These reactions are indicative of the reactivity of the acetamide moiety and its derivatives, which could be relevant for the compound under analysis.

Physical and Chemical Properties Analysis

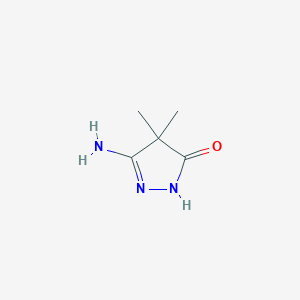

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For instance, the synthesis of (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and their evaluation as antimicrobial agents showed that certain substitutions can lead to promising antibacterial and antifungal activities . These properties are likely to be important for the compound "N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide" as well.

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

A study by Sunder and Maleraju (2013) synthesized derivatives of a similar compound to investigate their anti-inflammatory activity. Eight derivatives were created and tested, with some showing significant anti-inflammatory effects. This research highlights the potential of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antiplasmodial Properties and Molecular Docking

Mphahlele et al. (2017) prepared novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for in vitro antiplasmodial properties. This study also involved theoretical molecular docking to suggest a mode of action against the plasmodial parasite, demonstrating the compound's potential in malaria treatment research (Mphahlele, Mmonwa, & Choong, 2017).

Anticancer Screening

Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and screened them for cytotoxic activities against different cancer cell lines. The study found that certain derivatives presented powerful cytotoxic results against breast cancer, underscoring the relevance of such compounds in cancer research (Abu-Melha, 2021).

Antimicrobial Agents

Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for their antibacterial and antifungal activities. Some compounds showed promising activities, indicating the potential use of such structures in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O3S/c1-15(33)28-16-10-12-17(13-11-16)29-22(34)14-36-26-31-23-18-6-2-4-8-20(18)30-24(23)25(35)32(26)21-9-5-3-7-19(21)27/h2-13,30H,14H2,1H3,(H,28,33)(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLSRQAHTRZSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)NC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)

![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)

![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)

![3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide](/img/structure/B3006305.png)